N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)- is a complex organic compound belonging to the ergoline family. Its molecular formula is , and it has a molecular weight of approximately 451.6 g/mol . This compound is recognized as an impurity of cabergoline, a medication primarily used to treat conditions associated with high levels of the hormone prolactin, such as prolactinomas and Parkinson's disease .
The compound is classified under the category of ergoline derivatives, which are characterized by their bicyclic structure and are often associated with pharmacological activity. It is specifically noted as an impurity in the synthesis of cabergoline, making it relevant in pharmaceutical contexts where purity and composition are critical .
The synthesis of N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide typically involves several steps that include the modification of ergoline derivatives. The process often begins with the base ergoline structure, which undergoes functionalization at specific positions to introduce the dimethylamino propyl group and the propenyl substituent.
The molecular structure of N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide features:
The compound's three-dimensional structure can be visualized using molecular modeling software, which aids in understanding its spatial configuration and potential interactions with biological targets .
N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide can participate in various chemical reactions typical for amides and amines:
These reactions are significant for modifying the compound’s properties or synthesizing related compounds with altered biological activities.
The mechanism of action for N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide is not fully elucidated but is likely similar to that of cabergoline. It is believed to act as a dopamine receptor agonist, particularly at D2 receptors, influencing neurotransmitter release and modulating various physiological processes related to dopamine signaling.
Studies indicate that compounds within this class exhibit varying affinities for dopamine receptors, which can be quantitatively assessed through binding assays.
Relevant data can be obtained from chemical databases such as PubChem or other analytical resources .
N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide serves primarily as a reference compound in pharmaceutical research, particularly in studies focused on dopamine receptor interactions. Its role as an impurity in cabergoline formulations necessitates analytical investigations to ensure drug safety and efficacy.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3